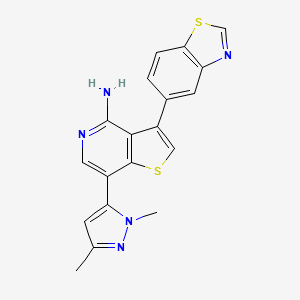

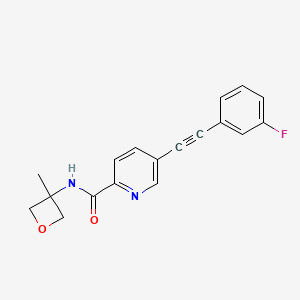

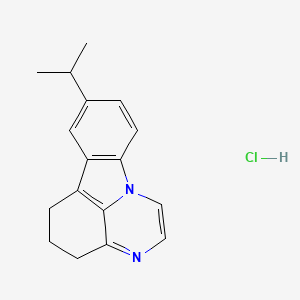

![molecular formula C21H22ClN3O2S B560551 (5Z)-5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B560551.png)

(5Z)-5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride

Übersicht

Beschreibung

AZD1208 Hydrochlorid ist ein potenter, hochspezifischer und oral verfügbarer Inhibitor der PIM-Kinase-Familie. PIM-Kinasen sind Serin/Threonin-Kinasen, die eine entscheidende Rolle beim Zellüberleben, der Proliferation und Differenzierung spielen. AZD1208 Hydrochlorid hat in präklinischen Modellen der akuten myeloischen Leukämie und anderer hämatologischer Malignome eine signifikante Wirksamkeit gezeigt .

Vorbereitungsmethoden

Die Synthese von AZD1208 Hydrochlorid umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter bestimmten Bedingungen. Die detaillierten Syntheserouten und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich zugänglich gemacht. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert wird, die die Verwendung verschiedener Reagenzien und Katalysatoren beinhalten .

Analyse Chemischer Reaktionen

AZD1208 Hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

AZD1208 Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeugverbindung verwendet, um die Rolle von PIM-Kinasen in verschiedenen biochemischen Signalwegen zu untersuchen.

Biologie: In zellbasierten Assays eingesetzt, um die Auswirkungen der PIM-Kinase-Inhibition auf die Zellproliferation und Apoptose zu untersuchen.

Medizin: Als potenzieller Therapeutik für die Behandlung von akuter myeloischer Leukämie und anderen hämatologischen Malignomen untersucht. .

Industrie: Bei der Entwicklung neuer Medikamente eingesetzt, die auf PIM-Kinasen und verwandte Signalwege abzielen.

Wirkmechanismus

AZD1208 Hydrochlorid entfaltet seine Wirkung durch Hemmung der Aktivität von PIM-Kinasen. PIM-Kinasen sind an verschiedenen zellulären Prozessen beteiligt, darunter der Zellzyklusprogression, Apoptose und Stoffwechsel. Durch die Hemmung dieser Kinasen induziert AZD1208 Hydrochlorid eine Zellzyklusarretierung und Apoptose in Krebszellen. Die Verbindung zielt speziell auf die Phosphorylierung von Schlüsselproteinen ab, die an diesen Signalwegen beteiligt sind, wie z. B. p70S6K, 4EBP1 und Bcl-2-Antagonist des Zelltods .

Wirkmechanismus

AZD1208 hydrochloride exerts its effects by inhibiting the activity of PIM kinases. PIM kinases are involved in various cellular processes, including cell cycle progression, apoptosis, and metabolism. By inhibiting these kinases, AZD1208 hydrochloride induces cell cycle arrest and apoptosis in cancer cells. The compound specifically targets the phosphorylation of key proteins involved in these pathways, such as p70S6K, 4EBP1, and Bcl-2 antagonist of cell death .

Vergleich Mit ähnlichen Verbindungen

AZD1208 Hydrochlorid ist einzigartig in seiner hohen Selektivität und Potenz gegen PIM-Kinasen. Ähnliche Verbindungen umfassen:

SGI-1776: Ein weiterer PIM-Kinase-Inhibitor mit einer anderen chemischen Struktur und einem anderen Wirkmechanismus.

TP-3654: Ein selektiver PIM-Kinase-Inhibitor, der in präklinischen Modellen von Krebs Wirksamkeit gezeigt hat.

LGH447: Ein PIM-Kinase-Inhibitor mit einer anderen chemischen Struktur und einem anderen pharmakologischen Profil.

Im Vergleich zu diesen Verbindungen hat AZD1208 Hydrochlorid eine überlegene Wirksamkeit und Selektivität bei der Hemmung von PIM-Kinasen gezeigt, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht .

Eigenschaften

IUPAC Name |

(5Z)-5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S.ClH/c22-16-9-5-11-24(13-16)19-15(12-18-20(25)23-21(26)27-18)8-4-10-17(19)14-6-2-1-3-7-14;/h1-4,6-8,10,12,16H,5,9,11,13,22H2,(H,23,25,26);1H/b18-12-;/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQHIFXAXSIKOA-SLWUYDEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=C4C(=O)NC(=O)S4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)/C=C\4/C(=O)NC(=O)S4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

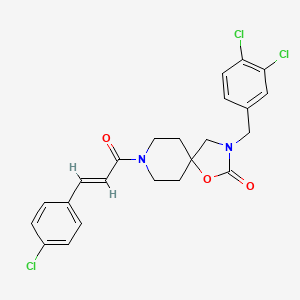

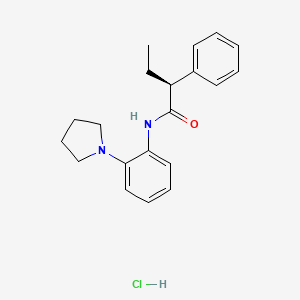

![1H-Indole-2,3-dione, 1-[[2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B560471.png)

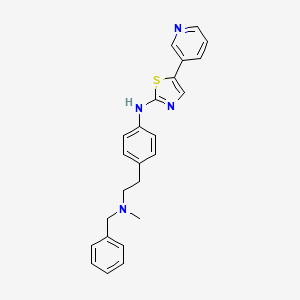

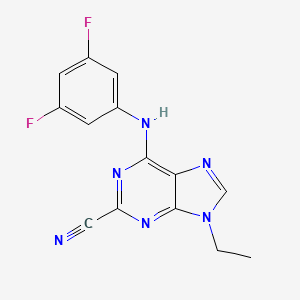

![11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one](/img/structure/B560477.png)

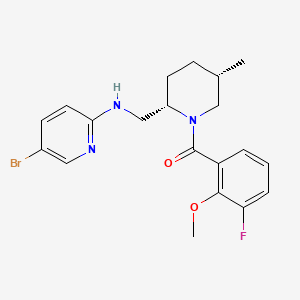

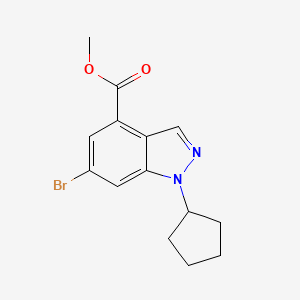

![4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine](/img/structure/B560478.png)

![Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate](/img/structure/B560481.png)

![4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B560486.png)